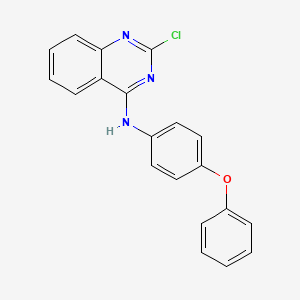

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

827031-01-6 |

|---|---|

Molecular Formula |

C20H14ClN3O |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C20H14ClN3O/c21-20-23-18-9-5-4-8-17(18)19(24-20)22-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,22,23,24) |

InChI Key |

FCUSFJLEWYXGIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Quinazoline Precursors

Reagents and Conditions:

Phosphorus oxychloride (POCl₃) is employed to convert 2,4-dihydroxyquinazoline or 2,4-dihydroxy-6,7-dimethoxyquinazoline intermediates into 2,4-dichloroquinazoline derivatives. The reaction is typically conducted at elevated temperatures (80–120 °C) for 2–6 hours, followed by quenching in ice-water mixtures to precipitate the chlorinated product.-

- Temperature: 80–120 °C

- Reaction time: 2–6 hours

- Molar ratio (quinazoline:POCl₃): 1:3 to 1:10

- Work-up: Ice-water quench, filtration, washing, and drying

Outcome:

High yields (75–85%) of 2,4-dichloroquinazoline derivatives are obtained with minimal by-products.

Amination with 4-Phenoxyphenylamine

Reagents and Conditions:

The 2,4-dichloroquinazoline intermediate is reacted with 4-phenoxyphenylamine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically performed under reflux or elevated temperatures (80–120 °C) for 6–24 hours.-

- Temperature: 80–120 °C

- Reaction time: 6–24 hours

- Molar ratio (quinazoline:amine): 1:1.1 to 1:1.5

- Base: K₂CO₃ or NaH (stoichiometric or slight excess)

- Solvent: DMF or DMSO

Selectivity:

The reaction selectively substitutes the chlorine at the 4-position due to the higher reactivity of this site, leaving the 2-chloro substituent intact.Purification:

The crude product is purified by recrystallization or column chromatography (silica gel, ethyl acetate/hexane mixtures) to achieve high purity (>90%).Yield:

Typical yields range from 60% to 85%, depending on reaction optimization.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-dihydroxyquinazoline + POCl₃ | 80–120 °C, 2–6 h | 2,4-dichloroquinazoline | 75–85 |

| 2 | 2,4-dichloroquinazoline + 4-phenoxyphenylamine + K₂CO₃/DMF | 100 °C, 12–24 h | 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine | 60–85 |

Solvent Effects:

Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution by stabilizing the transition state and solubilizing reactants. DMF is preferred for its balance of polarity and boiling point.Base Selection:

Potassium carbonate is commonly used due to its mild basicity and compatibility with amines. Sodium hydride offers stronger deprotonation but requires careful handling.Temperature and Time:

Elevated temperatures (100–120 °C) accelerate the substitution reaction, but prolonged heating can lead to side reactions or decomposition. Reaction times of 12–24 hours are typical for complete conversion.Purification Techniques:

Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods ensure removal of unreacted amine and side products.

NMR Spectroscopy:

Proton and carbon NMR confirm substitution patterns, with characteristic aromatic signals for the phenoxyphenyl group and quinazoline core.Mass Spectrometry:

High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity.Infrared Spectroscopy:

IR spectra show characteristic C–Cl stretching and aromatic ether (phenoxy) bands.

| Parameter | Typical Range | Notes |

|---|---|---|

| Chlorination temperature | 80–120 °C | POCl₃-mediated |

| Chlorination time | 2–6 hours | Controlled to avoid over-chlorination |

| Amination temperature | 80–120 °C | Reflux in DMF or DMSO |

| Amination time | 6–24 hours | Ensures complete substitution |

| Base | K₂CO₃ or NaH | K₂CO₃ preferred for safety |

| Solvent | DMF, DMSO | Polar aprotic solvents |

| Yield (chlorination) | 75–85% | High efficiency |

| Yield (amination) | 60–85% | Dependent on conditions |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different functional groups .

Scientific Research Applications

The compound is structurally related to quinazoline derivatives, which are known for their wide-ranging biological activities. Notably, 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine exhibits:

- Anticancer Properties : Quinazoline derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that quinazoline derivatives can possess significant antibacterial and antifungal activities, making them candidates for the development of new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that quinazoline compounds may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂ in 4d): Enhance hydrogen bonding with residues like Asp73, critical for antimicrobial activity .

- Bulky Substituents (e.g., Phenoxy in 6d): May improve pharmacokinetic properties (e.g., lipophilicity) but require further validation .

- Methoxy Groups (e.g., 4f) : Associated with potent apoptosis induction, but activity depends on the presence of a methyl group on the linker nitrogen .

Modifications on the Quinazoline Core

Variations at the 2-, 6-, and 7-positions of the quinazoline ring alter target selectivity and potency:

Key Observations :

Antimicrobial Activity

Compounds 4c–4f () were tested against Gram-positive, Gram-negative bacteria, and Candida albicans. Highlights include:

Antitumor Activity

- 2b (): Induced apoptosis at 2 nM, inhibited tubulin polymerization, and showed efficacy in MX-1 and PC-3 mouse models .

Biological Activity

Overview

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a member of the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound has gained attention due to its potential therapeutic applications and its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and HER2. These kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, quinazoline compounds can suppress tumor growth and induce apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been shown to activate caspases, which are essential for the apoptosis process. This leads to programmed cell death in cancerous cells, providing a mechanism for its potential use in cancer therapy.

- Biochemical Pathways : It influences pathways related to cell survival and death, specifically through the inhibition of certain kinases that are involved in these processes. The disruption of these pathways can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Study 1: Anticancer Efficacy

In a study examining the effects of quinazoline derivatives on breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis. The study utilized various assays to measure cell viability and apoptosis markers, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of quinazoline derivatives, including this compound. The compound showed promising results against Gram-positive bacteria such as Bacillus subtilis, with zones of inhibition comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,4-dichloroquinazoline with 4-phenoxyaniline. Key steps include:

Dissolving 2,4-dichloroquinazoline in a polar aprotic solvent (e.g., DMF or acetonitrile).

Adding 4-phenoxyaniline in the presence of a base (e.g., triethylamine or Hunig’s base) to deprotonate the amine.

Stirring at 40–80°C for 2–6 hours to ensure complete substitution at the 4-position.

Critical parameters:

Q. How is the structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires:

H/C NMR : Key signals include the quinazoline C4-amine proton (δ 8.5–9.5 ppm) and aromatic protons from the phenoxyphenyl group (δ 6.8–7.5 ppm).

HRMS : Expected molecular ion [M+H] at m/z 388.082 (CHClNO).

LC-MS : Purity assessment (>95%) using gradients of acetonitrile/water with 0.1% formic acid .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on kinase inhibition or apoptosis induction:

Kinase assays : Test against CLK1/CDC2-like kinases at 1–10 µM concentrations using ADP-Glo™ kits .

Apoptosis assays : Use a caspase-3/7 activation assay in HeLa cells, with IC determination via fluorescence-based readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this quinazoline derivative?

- Methodological Answer : SAR strategies include:

Substitution at the 2-chloro position : Replace chlorine with morpholine or methyl groups to modulate solubility and target binding .

Phenoxyphenyl modifications : Introduce electron-withdrawing groups (e.g., -F, -CF) to enhance metabolic stability.

3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects with activity. For example, morpholine substitutions at the 2-position improve kinase selectivity .

Q. How can conflicting data on apoptosis induction (e.g., variable IC50_{50}50 values across cell lines) be systematically resolved?

- Methodological Answer : Address discrepancies via:

Mechanistic profiling : Compare caspase-3 activation (apoptosis) vs. mitochondrial membrane potential loss (necrosis) using flow cytometry .

Cellular uptake studies : Measure intracellular concentrations via LC-MS to rule out permeability issues.

Proteomics : Identify off-target interactions (e.g., tubulin binding) that may confound apoptosis assays .

Q. What strategies minimize regioisomeric by-products during synthesis?

- Methodological Answer : To suppress 2-amine by-products:

Base selection : Use Hunig’s base (DIEA) instead of EtN to reduce nucleophilicity at the 2-position .

Solvent optimization : Acetonitrile reduces dimerization compared to DMF .

Microwave-assisted synthesis : Rapid heating (150°C, 1 hour) improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.